4-(Azetidin-1-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-yl)piperidine hydrochloride is a heterocyclic compound that features both azetidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process typically includes the use of Grignard reagents and subsequent cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine or piperidine derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological targets . The piperidine moiety contributes to the compound’s ability to cross biological membranes and interact with receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Azetidine: A four-membered ring containing one nitrogen atom, known for its ring strain and reactivity.
Pyridine: A six-membered aromatic ring with one nitrogen atom, used in various chemical syntheses.
Uniqueness
4-(Azetidin-1-yl)piperidine hydrochloride is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17ClN2 |
---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
4-(azetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-6-10(7-1)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H |
InChI Key |
ZUXUTYIUNAFCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.